molecular formula C21H23N3O B10836886 5-[2-(1-Phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole

5-[2-(1-Phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No. B10836886
M. Wt: 333.4 g/mol
InChI Key: UAUQCABEJBRLRC-UHFFFAOYSA-N
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Description

The compound “US9187437, 38” is a substituted oxadiazole compound. It is known for its potential therapeutic applications, particularly as a selective agonist for G protein-coupled receptor S1P1. This compound has been studied for its bioactive properties and its ability to elicit diverse physiological effects on various cell types and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of substituted oxadiazole compounds, including “US9187437, 38,” typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of these compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound in its pure form .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds .

Scientific Research Applications

Chemistry: In chemistry, “US9187437, 38” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, the compound is studied for its interactions with cellular receptors, particularly the sphingosine-1-phosphate receptor 3 (S1PR3). It has shown potential in modulating cell proliferation and apoptosis .

Medicine: Medically, the compound is being explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders. Its ability to selectively target specific receptors makes it a promising candidate for drug development .

Industry: In the industrial sector, “US9187437, 38” is used in the development of pharmaceuticals and agrochemicals. Its stability and bioactivity make it suitable for various applications .

Mechanism of Action

The compound “US9187437, 38” exerts its effects by acting as a selective agonist for the sphingosine-1-phosphate receptor 3 (S1PR3). This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By binding to S1PR3, the compound can modulate these processes, leading to its therapeutic effects .

Molecular Targets and Pathways:

Similar Compounds:

  • SCHEMBL876090
  • CHEMBL3906369
  • BDBM192146

Comparison: Compared to similar compounds, “US9187437, 38” is unique in its high selectivity for S1PR3 and its potent bioactivity. While other compounds may also target S1PR3, “US9187437, 38” has shown superior efficacy in preclinical studies, making it a more promising candidate for therapeutic applications .

properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

5-[2-(1-phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C21H23N3O/c1-3-9-18(10-4-1)21(12-5-2-6-13-21)14-11-19-23-20(24-25-19)17-8-7-15-22-16-17/h1,3-4,7-10,15-16H,2,5-6,11-14H2

InChI Key

UAUQCABEJBRLRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC2=NC(=NO2)C3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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